molecular formula C12H18N6 B1387468 [2-(4-piperidin-1-il-1H-pirazolo[3,4-d]pirimidin-1-il)etil]amina CAS No. 1105196-28-8

[2-(4-piperidin-1-il-1H-pirazolo[3,4-d]pirimidin-1-il)etil]amina

Número de catálogo: B1387468
Número CAS: 1105196-28-8
Peso molecular: 246.31 g/mol
Clave InChI: XOUMPNKSJPVWHQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine” is a compound with the IUPAC name 2-[4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine . It has a molecular weight of 246.32 and is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N6/c13-4-7-18-12-10(8-16-18)11(14-9-15-12)17-5-2-1-3-6-17/h8-9H,1-7,13H2 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 246.32 . It is solid in its physical form .

Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones de la 2-(4-Piperidin-1-ilpirazolo[3,4-d]pirimidin-1-il)etanamina

Síntesis de derivados de piperidina: Los derivados de piperidina son cruciales en la industria farmacéutica, formando la columna vertebral de muchos medicamentos. El compuesto en cuestión puede utilizarse como material de partida o intermedio en la síntesis de diversos derivados de piperidina. Estos derivados están presentes en más de veinte clases de productos farmacéuticos y también se encuentran en alcaloides .

Aplicaciones farmacológicas: Las aplicaciones farmacológicas de los derivados de piperidina son vastas. Están involucrados en el desarrollo de fármacos que se dirigen a una amplia gama de enfermedades. Por ejemplo, ciertos derivados de 2-amino-4-(1-piperidina) piridina se han diseñado como inhibidores duales para la quinasa del linfoma anaplásico resistente a la clínica (ALK) y la quinasa 1 del oncogén c-ros (ROS1) .

Agente antiglioma: El compuesto ha sido identificado como un potente agente antiglioma. Funciona como un inhibidor independiente de AMPK, afectando la viabilidad de las células gliomales al inhibir la proliferación e inducir la muerte celular a través de múltiples mecanismos, incluida la activación de la vía calpaína/catepsina, la inhibición de AKT, mTORC1/C2, el bloqueo del ciclo celular en G2–M y la inducción de necroptosis y autofagia .

Inhibición de la quinasa activada por AMP (AMPK): Aunque se utiliza principalmente como un agente antiglioma, el compuesto también sirve como un inhibidor de la AMPK. Esta inhibición es crucial para estudiar el papel de la quinasa en el crecimiento celular, la proliferación, la supervivencia y la regulación metabólica .

Análisis Bioquímico

Biochemical Properties

[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The interaction between [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine and protein kinases involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in various signaling pathways that are crucial for cell growth and proliferation .

Cellular Effects

The effects of [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine affects the FLT3-ITD mediated signaling pathways, leading to the induction of apoptosis and cell cycle arrest in the G0/G1 phase . These effects are particularly significant in cancer cells, where the compound has demonstrated antiproliferative activity.

Molecular Mechanism

At the molecular level, [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine exerts its effects through several mechanisms. The compound binds to the active sites of protein kinases, inhibiting their enzymatic activity. This inhibition disrupts the phosphorylation processes that are essential for the activation of various signaling pathways. Additionally, [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine can induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on protein kinases over extended periods. Long-term studies have indicated that [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity. At higher doses, [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine can exhibit toxic effects, including damage to normal tissues and organs . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation through processes such as oxidation and conjugation. These metabolic pathways can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, including the liver and kidneys, where it exerts its therapeutic effects. The distribution of [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with protein kinases and other regulatory proteins. Additionally, [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine can be targeted to specific cellular compartments through post-translational modifications and targeting signals .

Propiedades

IUPAC Name

2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6/c13-4-7-18-12-10(8-16-18)11(14-9-15-12)17-5-2-1-3-6-17/h8-9H,1-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUMPNKSJPVWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=NN3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
Reactant of Route 2
[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
Reactant of Route 3
[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
Reactant of Route 4
[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
Reactant of Route 5
[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
Reactant of Route 6
Reactant of Route 6
[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.